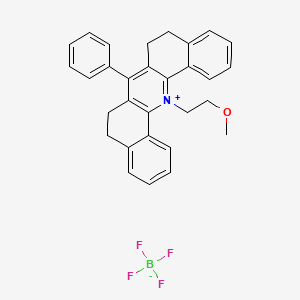

![molecular formula C26H29ClN2O4S B3019032 Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329638-97-2](/img/structure/B3019032.png)

Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a derivative of pyridine carboxylate. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it likely possesses similar chemical properties and reactivity due to the presence of the pyridine and thieno[2,3-c]pyridine moieties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various nucleophiles. For O-nucleophiles, the reaction yields 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates, while N-nucleophiles produce ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Although the exact synthesis of the compound is not described, similar methodologies could potentially be applied for its synthesis.

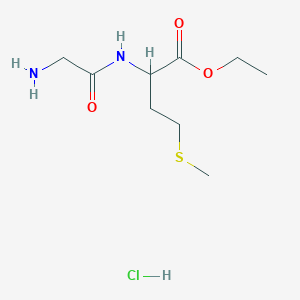

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been characterized using spectroscopic methods and X-ray crystallography . These methods could be used to analyze the molecular structure of the compound of interest, providing insights into its geometry, electronic structure, and potential intramolecular interactions.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the reactions of similar pyridine carboxylates. These compounds exhibit reactivity with both O- and N-nucleophiles, leading to various substituted products . The presence of the thieno[2,3-c]pyridine moiety and the phenoxybenzamido group in the compound of interest suggests that it may also undergo nucleophilic substitution reactions, potentially leading to a diverse range of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds have been analyzed for their thermal properties, and their molecular and crystal structures have been elucidated . These analyses reveal the presence of intramolecular hydrogen bonding, which can significantly influence the compound's stability, solubility, and reactivity. Similar studies on the compound of interest could yield valuable information regarding its physical state, solubility in various solvents, melting point, and thermal stability.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate was utilized in a phosphine-catalyzed [4 + 2] annulation process, producing compounds with potential relevance to the synthesis and modification of pyridine derivatives, which might inform methods for synthesizing or modifying the compound (Zhu, Lan, & Kwon, 2003).

Anticancer Potential : Research on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, closely related structures, has explored their effects on cultured L1210 cells and mice bearing P388 leukemia, suggesting a possible research avenue for assessing anticancer properties of similar compounds (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Novel Pyrido and Pyrimidine Derivatives : The synthesis of novel pyrido and pyrimidine derivatives from related compounds has been documented, which could inform the synthesis and potential applications of Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride in various fields, including medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Magnetic Properties and Coordination Polymers

- Metal–Organic Hybrid Materials : A study on the synthesis of coordination polymers using carboxylate-based ligands and Co(II) salts, leading to compounds with ferromagnetic behavior, might suggest potential for exploring the magnetic properties of related compounds (Ahmad, Sharma, Das, Poddar, & Bharadwaj, 2012).

Propiedades

IUPAC Name |

ethyl 2-[(2-phenoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4S.ClH/c1-4-31-26(30)23-20-14-15-28(17(2)3)16-22(20)33-25(23)27-24(29)19-12-8-9-13-21(19)32-18-10-6-5-7-11-18;/h5-13,17H,4,14-16H2,1-3H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQDGCOJZXETEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B3018949.png)

![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3018959.png)

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)